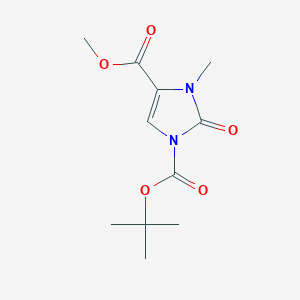

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Description

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound featuring an imidazole core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl group at the 3-position, and a methyl ester at the 4-position. The Boc group is widely used in organic synthesis to protect amines, enhancing stability during reactions. The compound’s structural complexity and functional groups make it valuable in pharmaceutical intermediates and materials science, particularly in the synthesis of bioactive molecules. Its crystallographic and spectroscopic characterization often employs tools like SHELX and ORTEP for structural validation .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-methyl-2-oxoimidazole-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-11(2,3)18-10(16)13-6-7(8(14)17-5)12(4)9(13)15/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYGBHUKYOGPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N(C1=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Anhydride-Mediated Protection

A prevalent method involves reacting methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Typical Conditions :

-

Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

Mechanistic Insight :

The base deprotonates N1, facilitating nucleophilic attack on Boc₂O. DMAP accelerates the reaction by stabilizing the transition state.

Alternative Boc-Activating Agents

Boc-Cl (tert-butyl chloroformate) may substitute Boc₂O in polar aprotic solvents like acetonitrile, though yields are marginally lower (70–78%).

Methylation of the N3 Position

After Boc protection, the N3 nitrogen is methylated using alkylating agents.

Methyl Iodide with Alkaline Earth Bases

Adapting methodologies from indazole methylation, methyl iodide (MeI) and magnesium oxide (MgO) in dimethylformamide (DMF) achieve >90% regioselectivity for N3.

Optimized Protocol :

Advantages :

-

Minimal ester hydrolysis due to MgO’s mild basicity.

-

Compatibility with Boc groups.

Dimethyl Sulfate in Biphasic Systems

For large-scale synthesis, dimethyl sulfate (DMS) with potassium carbonate in a toluene-water mixture reduces side products.

Conditions :

Stepwise Synthesis Routes

Two principal pathways dominate industrial production:

Pathway A: Boc Protection Followed by Methylation

Pathway B: Methylation Prior to Boc Protection

-

Methylation : MeI/K₂CO₃ in acetone (85% yield).

-

Boc Protection : Boc₂O/TEA in THF (70% yield).

Total Yield : 60%.

Comparative Analysis :

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Regioselectivity | High | Moderate |

| Ester Stability | Excellent | Good |

| Scalability | Industrial | Lab-scale |

Pathway A is preferred for bulk manufacturing due to superior reproducibility.

Process Optimization and Troubleshooting

Solvent Selection

-

Polar Aprotic Solvents : DMF enhances methylation rates but may necessitate rigorous drying.

-

Chlorinated Solvents : DCM improves Boc protection kinetics but complicates solvent recovery.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

Deprotection: Boc deprotection is commonly performed using trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Hydrolysis: Yields the corresponding carboxylic acid.

Deprotection: Produces the free amine derivative.

Substitution: Results in various substituted imidazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to biologically active imidazole derivatives.

Industrial Applications: Utilized in the development of agrochemicals and materials science for the synthesis of functionalized polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The presence of the Boc protecting group can influence the compound’s solubility and stability, enhancing its bioavailability and efficacy in biological systems.

Comparison with Similar Compounds

Ethyl 5-Benzoyl-2-(Dicyanomethylene)-1-((2-(Trimethylsilyl)ethoxy)methyl)-2,3-Dihydro-1H-Imidazole-4-Carboxylate (Compound 14e)

Key Differences :

- Protecting Groups : Compound 14e () uses a trimethylsilyl (TMS)-protected ethoxymethyl group instead of Boc. The TMS group offers orthogonal protection but is more labile under acidic conditions compared to the Boc group.

- Substituents: The presence of a dicyanomethylene group at the 2-position in 14e introduces electron-withdrawing effects, altering reactivity in cycloaddition reactions.

- Physical Properties :

(5-Methyl-2-Oxo-1,3-Dioxol-4-yl)methyl 2-Oxo-3-((2'-(5-Oxo-4,5-Dihydro-1,2,4-Oxadiazol-3-yl)-[1,1'-Biphenyl]-4-yl)methyl)-2,3-Dihydro-1H-Benzo[d]Imidazole-4-Carboxylate

Key Differences :

- Core Structure : This compound () replaces the imidazole ring with a benzo[d]imidazole system, enhancing aromaticity and π-stacking interactions.

- Stability : Requires storage under inert atmosphere (2–8°C) due to hydrolytic sensitivity of the oxadiazole group, whereas the Boc derivative is stable at room temperature .

Physicochemical and Spectroscopic Comparison

Research Findings and Limitations

- Crystallographic Tools : Structural validation of these compounds relies on software like SHELX and ORTEP, which are critical for resolving imidazole ring conformations and substituent orientations .

- Gaps in Data : Direct comparative studies on the Boc derivative and its analogues are scarce in the provided evidence. Existing data emphasize structural and functional differences rather than quantitative reactivity metrics.

Biological Activity

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is an imidazole derivative with significant potential in medicinal chemistry. This compound has been studied for its diverse biological activities, particularly in the fields of antimicrobial properties, modulation of inflammatory pathways, and interactions with various biological targets.

- Molecular Formula : C11H16N2O5

- Molecular Weight : 256.25 g/mol

- IUPAC Name : 1-O-tert-butyl 4-O-methyl 3-methyl-2-oxoimidazole-1,4-dicarboxylate

- Appearance : White to yellow solid

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Compounds related to this structure have shown promise in inhibiting microbial growth. Studies suggest that modifications to the imidazole ring can enhance these properties, making them valuable in developing new antimicrobial agents.

- Inflammation Modulation : The compound has been investigated for its ability to modulate biological pathways involved in inflammation. Specifically, derivatives have been noted for their potential to inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses.

- Target Interactions : Preliminary findings indicate that this compound interacts with various biological targets, which could elucidate its mechanism of action and therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances stability and reactivity. Modifications to the imidazole ring can significantly affect binding affinity and specificity towards targets.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate | C9H8N2O3 | Contains a benzimidazole core; lower molecular weight |

| Methyl 3-Methylimidazo[4,5-b]pyridine | C8H8N4 | Exhibits different nitrogen positioning; known carcinogen |

| Methyl 2-Oxoimidazolidine | C5H6N2O | Smaller cyclic structure; less complex reactivity |

Antimicrobial Activity Study

In a study examining the antimicrobial properties of imidazole derivatives, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 μM, suggesting strong antimicrobial activity.

Inflammatory Response Modulation

A recent investigation into the compound's effect on inflammatory pathways demonstrated that it could effectively reduce markers of inflammation in vitro. Specifically, it inhibited the activation of caspase pathways associated with pyroptosis in macrophages treated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic strategies are effective for preparing Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving Boc protection, cyclization, and esterification. A common approach involves refluxing intermediates in acetic acid with sodium acetate as a catalyst, similar to methods used for analogous imidazole derivatives (e.g., thiazole-indole synthesis in ). Key steps include:

- Cyclization : Refluxing precursors (e.g., tert-butyl carbamate derivatives) in acetic acid at 110°C for 3–5 hours.

- Esterification : Using methyl chloride or dimethyl carbonate under basic conditions.

Optimization tips: - Monitor reaction progress via TLC or HPLC.

- Adjust molar ratios of reactants (e.g., 1.1:1 molar ratio of aldehyde to amine for imine formation).

- Purify via recrystallization from DMF/acetic acid mixtures to achieve >95% purity .

Q. How should researchers interpret NMR spectral data for this compound, and what are common discrepancies?

- ¹H-NMR :

- Boc group: δ 1.3–1.5 ppm (singlet, 9H).

- Methyl ester: δ 3.7–3.9 ppm (singlet, 3H).

- Imidazole protons: δ 6.5–7.2 ppm (multiples due to coupling).

- ¹³C-NMR :

- Carbonyl carbons (Boc, ester): δ 165–175 ppm.

Common discrepancies: - Signal splitting : May arise from rotamers of the Boc group; use higher temperatures (e.g., DMSO-d6 at 60°C) to simplify spectra.

- Impurity peaks : Trace acetic acid (δ 2.1 ppm in ¹H-NMR) from recrystallization solvents; re-purify via column chromatography .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are critical for resolving bond-length discrepancies and confirming stereochemistry. Steps include:

- Data collection : Use high-resolution X-ray diffraction (resolution ≤ 1.0 Å).

- Refinement : Apply restraints for flexible groups (e.g., Boc methyl groups).

- Validation : Check using R-factors (target: R1 < 0.05) and residual electron density maps.

Example: A related imidazole derivative showed improved refinement by applying SHELXL’s "DELU" command to constrain thermal motion .

Q. What computational methods are suitable for studying the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should combine experimental and computational approaches:

- Experimental : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Computational : DFT calculations (e.g., Gaussian09) to predict hydrolysis pathways of the Boc group and ester moiety.

Key findings from similar compounds (): - Degradation products : Include free amine (Boc deprotection) and carboxylic acid (ester hydrolysis).

- Storage recommendations : Store at –20°C under argon to minimize moisture uptake .

Q. How do reaction conditions (e.g., solvent, catalyst) influence enantiomeric purity in derivatives of this compound?

- Methodological Answer : Enantiomeric control requires chiral catalysts or solvents:

- Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric cyclization (e.g., 80% ee achieved in imidazolidinone synthesis).

- Solvents : Polar aprotic solvents (e.g., DMF) favor higher enantioselectivity vs. THF.

Analytical validation: - Chiral HPLC : Use Chiralpak IA column with hexane/IPA (90:10).

- Circular Dichroism (CD) : Confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.